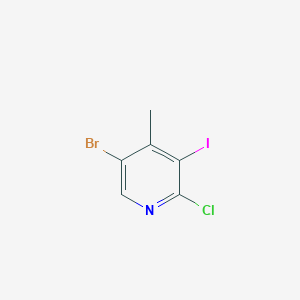
5-Bromo-2-chloro-3-iodo-4-methylpyridine
Overview
Description
5-Bromo-2-chloro-3-iodo-4-methylpyridine is a compound with the molecular weight of 332.37 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-iodo-4-methylpyridine is1S/C6H4BrClIN/c1-3-4 (7)2-10-6 (8)5 (3)9/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-iodo-4-methylpyridine is a solid substance . It has a molecular weight of 332.37 .Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-chloro-3-iodo-4-methylpyridine: is a halogenated heterocycle that serves as a versatile intermediate in medicinal chemistry. Its structure allows for nucleophilic substitution reactions, which are fundamental in the synthesis of various pharmaceutical compounds. The presence of multiple halogens makes it a candidate for the development of new drugs through the creation of novel organic compounds .
Materials Science
In materials science, this compound’s potential lies in its ability to act as a building block for advanced materials. Its halogen atoms can participate in cross-coupling reactions, leading to the synthesis of polymers or small molecules with specific electronic properties, useful in creating new materials for electronic devices .
Organic Synthesis
5-Bromo-2-chloro-3-iodo-4-methylpyridine: plays a crucial role in organic synthesis. It can undergo various chemical transformations, including Suzuki-Miyaura cross-coupling, which is a pivotal reaction for forming carbon-carbon bonds. This reaction is widely used to construct complex organic molecules, which are essential in synthetic chemistry .
Pharmaceuticals
The compound’s utility in pharmaceuticals is linked to its role in the synthesis of active pharmaceutical ingredients (APIs). Its reactive halogen groups can be replaced with other functional groups, enabling the creation of diverse molecular structures that are key in drug discovery and development .
Agrochemicals
In the agrochemical industry, 5-Bromo-2-chloro-3-iodo-4-methylpyridine may be used to synthesize compounds with potential as pesticides or herbicides. The modification of its pyridine ring can lead to new compounds that control pests and improve crop yields .
Dyes and Pigments
While not directly used in the production of dyes, 5-Bromo-2-chloro-3-iodo-4-methylpyridine can be a precursor in the synthesis of complex organic dyes. Through various organic reactions, it can contribute to the creation of colorants with specific properties for industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be various organic groups involved in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may affect pathways involving carbon–carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic compounds.
properties
IUPAC Name |
5-bromo-2-chloro-3-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIWBUMJULACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-iodo-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





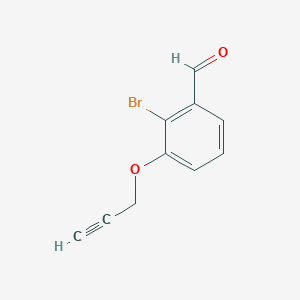
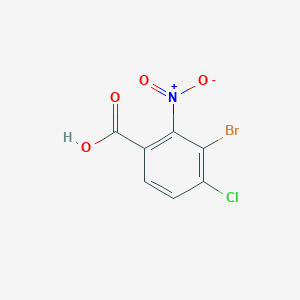
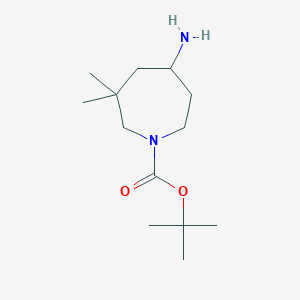
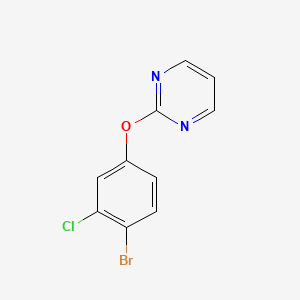
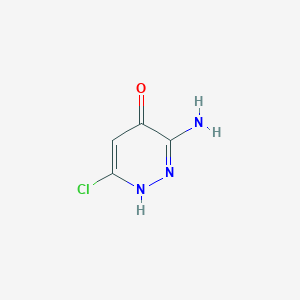
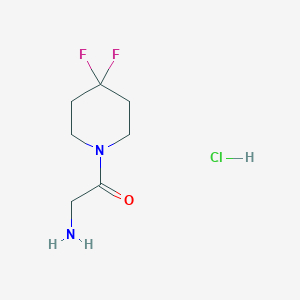
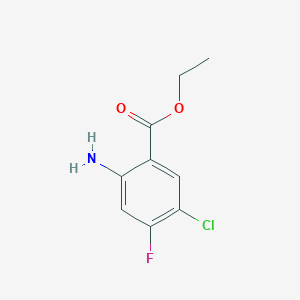
![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)